molecular formula C17H15BrFN3O3 B2453926 5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide CAS No. 2034456-76-1

5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide

Cat. No.: B2453926
CAS No.: 2034456-76-1
M. Wt: 408.227
InChI Key: YZHXHULWVFZQSD-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide is an intriguing organic compound that combines bromine, fluorine, and nicotinamide with a benzoxazepin skeleton. This combination suggests potential biological activity and chemical diversity, making it a candidate of interest for various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide typically involves multi-step organic reactions:

  • Formation of Benzoxazepin Core: : The benzoxazepin core can be synthesized through cyclization reactions involving appropriate precursors.

  • Introduction of Bromine and Fluorine:

  • Coupling with Nicotinamide: : This step involves nucleophilic substitution or other coupling reactions to attach the nicotinamide moiety.

Industrial Production Methods

Industrial production methods would need optimization of each reaction step for scalability, yield, and purity. This often involves continuous flow chemistry and high-throughput screening for reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound might undergo oxidation reactions, typically transforming the benzoxazepin ring or the nicotinamide moiety.

  • Reduction: : Reduction reactions may involve the oxo group in the benzoxazepin ring.

  • Substitution: : Various substitutions, such as halogen substitutions or modifications of the nicotinamide group, could be performed.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Catalytic hydrogenation or reagents like sodium borohydride.

  • Substitution: : Nucleophiles like amines or halide ions.

Major Products

The major products depend on the specific reactions and conditions but often include halogenated derivatives, oxidized products, or reduced intermediates.

Scientific Research Applications

Chemistry

5-Bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide is a valuable probe for studying halogenation effects on biological activity.

Biology

The compound's structural motifs suggest potential interaction with biological macromolecules, making it a candidate for biochemical assays and cellular studies.

Medicine

Its potential pharmacological properties, such as enzyme inhibition or receptor modulation, could be explored for therapeutic applications.

Industry

This compound might serve as an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism by which 5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide exerts its effects involves interactions with specific molecular targets and pathways. For instance:

  • Molecular Targets: : Enzymes, receptors, or DNA.

  • Pathways: : Signaling pathways involved in cell proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparing 5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide with similar compounds highlights its unique structure and potential:

  • Similar Compounds

    • Benzoxazepin Derivatives: : Known for their diverse biological activities.

    • Halogenated Nicotinamides: : Studied for their pharmacological properties.

    • Fluorinated Organics: : Noted for enhanced bioactivity and stability.

This detailed analysis showcases the potential and versatility of this compound in various scientific fields.

Properties

IUPAC Name

5-bromo-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFN3O3/c18-13-5-11(7-20-8-13)17(24)21-3-4-22-9-12-6-14(19)1-2-15(12)25-10-16(22)23/h1-2,5-8H,3-4,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHXHULWVFZQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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